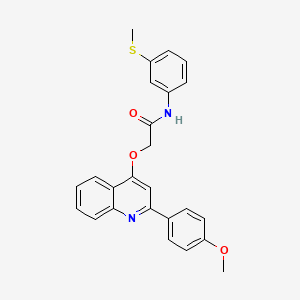

![molecular formula C27H23N3O4 B2827500 3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B2827500.png)

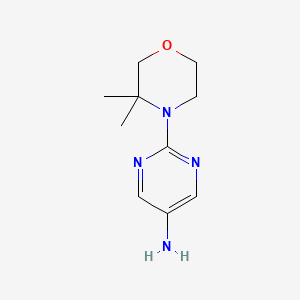

3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid

Vue d'ensemble

Description

IPR803 est un puissant inhibiteur du récepteur de l'activateur du plasminogène de type urokinase et de l'interaction protéine-protéine de l'activateur du plasminogène de type urokinase. Ce composé a montré une activité antitumorale significative en se liant directement au récepteur de l'activateur du plasminogène de type urokinase avec une constante de dissociation de 0,2 micromolaire . Il est principalement utilisé dans les milieux de recherche pour étudier ses effets sur l'invasion, l'adhésion et la migration des cellules cancéreuses.

Applications De Recherche Scientifique

IPR803 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study protein-protein interactions and the development of inhibitors.

Biology: Employed in cellular studies to investigate its effects on cell adhesion, migration, and invasion.

Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in inhibiting metastasis.

Industry: Utilized in the development of new anti-cancer drugs and as a tool compound in drug discovery research

Mécanisme D'action

Target of Action

IPR-803, also known as “3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid” or “3-{[3-(1-AZEPANYL)-6-OXO-6H-ANTHRA[1,9-CD]ISOXAZOL-5-YL]AMINO}BENZOIC ACID”, is a potent inhibitor of the uPAR•uPA protein-protein interaction (PPI) . The primary target of IPR-803 is uPAR (Urokinase Plasminogen Activator Receptor) .

Mode of Action

IPR-803 binds directly to uPAR with a sub-micromolar affinity . This binding prevents uPA (Urokinase Plasminogen Activator) from interacting with uPAR, effectively inhibiting the uPAR•uPA protein-protein interaction .

Biochemical Pathways

The uPAR•uPA protein-protein interaction is involved in signaling and proteolytic events that promote tumor invasion and metastasis . Nearly every step of cancer metastasis, including cell migration, adhesion, angiogenesis, and invasion implicates uPAR . By inhibiting the uPAR•uPA interaction, IPR-803 can block these processes and reduce the invasiveness of cancer cells .

Pharmacokinetics

When administered orally, IPR-803 reaches a concentration of 5 μM in plasma . The level of the compound in tumor tissue also reaches a high concentration of up to 10 μM and is stable even after 10 hours . This accumulation of the compound in the tumor ensures constant binding to uPAR and inhibition of uPA binding . The oral bioavailability of ipr-803 is relatively low, only about 4% .

Result of Action

IPR-803 shows higher potency in blocking breast cancer invasion in cellular studies . It effectively inhibits matrix metalloproteinase (MMP-9) mediated degradation of gelatin in a concentration-dependent manner . IPR-803 inhibits cell growth with an IC50 of 58 μM . Furthermore, in the presence of IPR-803, a concentration-dependent impairment of cell adhesion is observed .

Action Environment

The environment can influence the action, efficacy, and stability of IPR-803. For instance, the compound’s concentration in the tumor tissue can be affected by factors such as the rate of drug metabolism and excretion, the presence of drug transporters, and the tumor’s vascular supply . .

Analyse Biochimique

Biochemical Properties

IPR-803 plays a significant role in biochemical reactions, particularly in the inhibition of the uPAR•uPA protein-protein interaction . It binds directly to uPAR, a protein involved in cell migration, adhesion, angiogenesis, and invasion . This interaction inhibits the proteolytic events promoted by uPAR•uPA, thereby blocking tumor invasion .

Cellular Effects

In cellular studies, IPR-803 has shown to effectively prevent uPA from binding to uPAR, supporting its role as a direct inhibitor of the PPI . It also effectively inhibits matrix metalloproteinase (MMP-9) mediated degradation of gelatin in a concentration-dependent manner . Furthermore, IPR-803 inhibits MDA-MB-231 cell growth with an IC50 of 58 μM .

Molecular Mechanism

The molecular mechanism of IPR-803 involves direct binding to uPAR with sub-micromolar affinity . This binding inhibits the uPAR•uPA protein-protein interaction, thereby preventing uPA from binding to uPAR . This inhibition disrupts the proteolytic events promoted by uPAR•uPA, leading to the blockage of tumor invasion .

Dosage Effects in Animal Models

In animal models, IPR-803 (200 mg/kg; oral gavage; three times a week; for 5 weeks) has been shown to impair breast cancer metastasis . It has little effect on tumor growth, in agreement with its weak cytotoxicity .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'IPR803 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent:

Formation de la structure de base: Ceci implique la réaction de composés aromatiques spécifiques dans des conditions contrôlées pour former la structure de base de l'IPR803.

Fonctionnalisation: La structure de base est ensuite fonctionnalisée avec divers substituants pour améliorer son affinité de liaison et sa spécificité envers le récepteur de l'activateur du plasminogène de type urokinase.

Purification: Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne et la recristallisation pour obtenir une pureté élevée.

Méthodes de production industrielle

La production industrielle d'IPR803 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, avec des mesures strictes de contrôle de la qualité en place pour garantir la cohérence. Le composé est généralement produit en lots, chaque lot subissant des tests rigoureux de pureté et d'activité.

Analyse Des Réactions Chimiques

Types de réactions

IPR803 subit plusieurs types de réactions chimiques, notamment:

Oxydation: IPR803 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction: Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution: IPR803 peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution: Divers nucléophiles ou électrophiles peuvent être utilisés, en fonction de la substitution souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'IPR803, chacun ayant des propriétés chimiques et biologiques distinctes. Ces dérivés sont souvent étudiés pour comprendre la relation structure-activité du composé.

Applications de la recherche scientifique

IPR803 a un large éventail d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé modèle pour étudier les interactions protéine-protéine et le développement d'inhibiteurs.

Biologie: Employé dans des études cellulaires pour étudier ses effets sur l'adhésion cellulaire, la migration et l'invasion.

Médecine: Exploré pour ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier pour inhiber les métastases.

Industrie: Utilisé dans le développement de nouveaux médicaments anticancéreux et comme composé outil dans la recherche de découverte de médicaments

Mécanisme d'action

IPR803 exerce ses effets en se liant directement au récepteur de l'activateur du plasminogène de type urokinase, inhibant ainsi son interaction avec l'activateur du plasminogène de type urokinase. Cette inhibition perturbe plusieurs événements de signalisation et protéolytiques qui favorisent l'invasion et les métastases tumorales. Le composé inhibe également la dégradation de la matrice extracellulaire médiée par les métalloprotéinases matricielles, ce qui affaiblit encore l'invasion des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

IPR456: Un autre inhibiteur du récepteur de l'activateur du plasminogène de type urokinase avec une affinité de liaison similaire.

IPR789: Un composé ayant une structure de base différente mais une activité inhibitrice similaire contre le récepteur de l'activateur du plasminogène de type urokinase.

Unicité

IPR803 est unique par sa forte puissance et sa spécificité envers le récepteur de l'activateur du plasminogène de type urokinase. Sa capacité à inhiber plusieurs étapes de la métastase du cancer, y compris l'adhésion cellulaire, la migration et l'invasion, en fait un outil précieux dans la recherche sur le cancer. De plus, ses propriétés pharmacocinétiques favorables, telles qu'une concentration élevée dans les tissus tumoraux et une stabilité, renforcent encore son potentiel en tant qu'agent thérapeutique .

Propriétés

IUPAC Name |

3-[[12-(azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O4/c31-25-18-10-3-4-11-19(18)26-23-22(25)20(28-17-9-7-8-16(14-17)27(32)33)15-21(24(23)29-34-26)30-12-5-1-2-6-13-30/h3-4,7-11,14-15,28H,1-2,5-6,12-13H2,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEULQWANHYLGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC(=C6)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride](/img/structure/B2827425.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2827429.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate](/img/structure/B2827432.png)